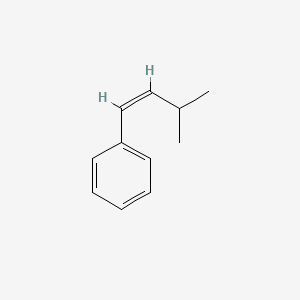

(Z)-3-Methyl-1-butenylbenzene

描述

Structure

3D Structure

属性

IUPAC Name |

[(Z)-3-methylbut-1-enyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-10(2)8-9-11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBRPXLXYCFYGU-HJWRWDBZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C\C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Z 3 Methyl 1 Butenylbenzene

Electrophilic Additions to the Alkene Moiety: Mechanistic Insights

The π-electrons of the double bond in (Z)-3-Methyl-1-butenylbenzene are susceptible to attack by electrophiles, initiating a cascade of reactions that are both regioselective and stereospecific. The proximity of the phenyl group exerts significant electronic influence, stabilizing intermediates and directing the course of these transformations.

Halogenation and Hydrohalogenation Pathways and Stereochemical Outcomes

The addition of hydrogen halides (HX) to unsymmetrical alkenes like this compound is a classic example of electrophilic addition. pressbooks.publeah4sci.com The reaction proceeds through a two-step mechanism initiated by the attack of the alkene's nucleophilic π-bond on the electrophilic hydrogen of the HX molecule. youtube.comlibretexts.org This leads to the formation of a carbocation intermediate and a halide anion. pressbooks.pub

The regioselectivity of this addition typically follows Markovnikov's rule , which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. wikipedia.orgmasterorganicchemistry.com In the case of this compound, protonation occurs at the C2 carbon (the carbon bearing the isopropyl group), leading to the formation of a more stable secondary benzylic carbocation at C1. The phenyl group provides significant resonance stabilization to this adjacent positive charge. libretexts.org The subsequent attack by the halide ion on this carbocation yields the Markovnikov product.

However, in the presence of peroxides (ROOR), the addition of hydrogen bromide (HBr) proceeds via a free-radical mechanism, resulting in anti-Markovnikov addition. wikipedia.orglibretexts.orgmasterorganicchemistry.com The peroxide initiates the formation of a bromine radical, which then adds to the C2 carbon of the alkene to form a more stable secondary radical at the C1 (benzylic) position. libretexts.orgmasterorganicchemistry.com This radical then abstracts a hydrogen atom from HBr to give the anti-Markovnikov product and regenerate the bromine radical, continuing the chain reaction. youtube.com

Table 1: Regioselectivity in the Hydrohalogenation of this compound

| Reagent | Conditions | Mechanism | Major Product |

| HCl, HBr, HI | Standard | Electrophilic Addition (Carbocation intermediate) | Markovnikov Product (Halogen on C1) |

| HBr | With Peroxides (ROOR) | Free Radical Addition | Anti-Markovnikov Product (Halogen on C2) |

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation: Stereochemical Effects)

The oxidation of the alkene moiety in this compound can lead to the formation of epoxides or vicinal diols, with the stereochemistry of the product being directly influenced by the chosen reagents. numberanalytics.com

Dihydroxylation , the addition of two hydroxyl (-OH) groups across the double bond, can proceed through two distinct stereochemical pathways: syn-addition or anti-addition. libretexts.org

Syn-dihydroxylation results in both hydroxyl groups being added to the same face of the double bond. This is typically achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). chemistrysteps.comlibretexts.org The reaction proceeds through a concerted mechanism involving the formation of a cyclic intermediate (an osmate ester for OsO₄), which is subsequently hydrolyzed to yield a cis-diol. chemistrysteps.com

Anti-dihydroxylation , where the hydroxyl groups add to opposite faces of the double bond, is accomplished via a two-step procedure. First, the alkene is treated with a peroxy acid (like m-CPBA) to form an epoxide. The subsequent acid-catalyzed ring-opening of the epoxide by water proceeds via a backside attack, resulting in a trans-diol. libretexts.orgchemistrysteps.com

Table 2: Stereochemical Outcomes of Dihydroxylation of this compound

| Reaction | Reagents | Stereochemistry | Product Type |

| Syn-Dihydroxylation | 1. OsO₄, Pyridine 2. NaHSO₃/H₂O | Syn-Addition | cis-Diol |

| Syn-Dihydroxylation | Cold, dilute KMnO₄, NaOH | Syn-Addition | cis-Diol |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Anti-Addition | trans-Diol |

Carbocation Stability and Rearrangement Dynamics in Phenylalkenes

The stability of the carbocation intermediate is a paramount factor in the electrophilic additions to phenylalkenes. masterorganicchemistry.com Carbocations are stabilized by adjacent electron-donating groups. libretexts.org In the protonation of this compound, the formation of a secondary benzylic carbocation is highly favored. This intermediate benefits from two stabilizing factors:

Hyperconjugation: Donation of electron density from adjacent C-H sigma bonds. chemistrytalk.org

Resonance: Delocalization of the positive charge into the adjacent phenyl ring, which is a powerful stabilizing effect. libretexts.orgchemistrytalk.orgstackexchange.com Benzylic carbocations are significantly more stable than even tertiary alkyl carbocations due to this resonance delocalization. libretexts.org

In some reactions involving carbocation intermediates, structural rearrangements can occur if they lead to a more stable carbocation. vanderbilt.edupressbooks.publibretexts.org These rearrangements typically involve a 1,2-shift of a hydride ion (:H⁻) or an alkyl group. For instance, the reaction of 3-methyl-1-butene (B165623) with HCl yields a rearranged product because a secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride shift. pressbooks.publibretexts.org While the benzylic carbocation formed from this compound is already quite stable, the possibility of rearrangements in related systems underscores the dynamic nature of these intermediates in solution. nih.gov

Radical Reactions Involving the Butenylbenzene Core

The butenylbenzene framework is also susceptible to reactions proceeding through radical intermediates, which can be initiated by radical starters or photochemical activation.

Intermolecular and Intramolecular Radical Additions

Radical additions to the double bond of this compound can be initiated by radical species. As discussed previously, the anti-Markovnikov addition of HBr is a prime example of an intermolecular radical chain reaction. libretexts.org

More complex transformations can occur through intramolecular radical additions , or cyclizations. Research on related systems, such as 1-bromo-2-(2-phenyl-3-butenyl)benzene, demonstrates this process clearly. researchgate.net When a radical is generated on the phenyl ring (an aryl radical), it can attack the double bond of the butenyl side chain. This intramolecular cyclization is a rapid process that leads to the formation of new ring systems, in this case, a five-membered ring resulting in a 1-methyl-2-phenylindane derivative. researchgate.net The rate of cyclization is competitive with intermolecular hydrogen atom abstraction from a donor like tributyltin hydride (Bu₃SnH). researchgate.net Such studies provide a model for how radical reactions could proceed with the this compound core if a radical were to be generated at an appropriate position.

Photochemical Tautomerization Studies of Phenyl Alkenes

Phenyl alkenes can undergo photochemical tautomerization, converting a conjugated isomer into a non-conjugated one, through a photosensitized electron transfer mechanism. cdnsciencepub.com For example, irradiating a solution of a conjugated phenyl alkene like 1-phenylpropene in the presence of an electron-accepting photosensitizer (e.g., 1,4-dicyanobenzene) and a base leads to the formation of the non-conjugated tautomer, 3-phenylpropene. cdnsciencepub.com

The proposed mechanism involves several steps: cdnsciencepub.comcdnsciencepub.com

Photoexcitation of the sensitizer (B1316253), which then accepts an electron from the alkene, forming an alkene radical cation.

Base-assisted deprotonation of the radical cation to form an ambident allylic radical.

Reduction of this radical by the sensitizer radical anion to form an allylic anion.

Protonation of the anion, which can occur at the benzylic position, yielding the non-conjugated alkene.

This process demonstrates that under photochemical conditions, it is possible to drive the isomerization of this compound (a conjugated system) towards its less thermodynamically stable, non-conjugated tautomer, 3-methyl-1-(phenylmethyl)-1-propene.

Another relevant photochemical process is E/Z isomerization, which can be sensitized by triplet sensitizers. libretexts.org This process involves energy transfer from an excited sensitizer to the alkene, promoting it to a triplet state where rotation around the central C-C bond becomes possible, allowing for interconversion between Z and E isomers. libretexts.org Furthermore, the "Hula-twist" mechanism has been proposed as a two-bond isomerization process that can occur in confined media, leading to simultaneous conformational and configurational changes. rsc.org

Catalytic Functionalization and Derivatization

Catalytic functionalization represents a powerful tool for the derivatization of unsaturated compounds. However, specific applications of these methods to this compound are not described in the existing chemical literature.

Hydroamination and hydrocarbonylation are important reactions for the synthesis of nitrogen-containing compounds and carbonyl compounds, respectively. The control of regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) and stereoselectivity is a key aspect of these transformations. rsc.orgorganic-chemistry.orgnih.govnih.govrsc.orgnju.edu.cn

A thorough search of chemical databases and academic journals did not yield any specific examples of hydroamination or hydrocarbonylation reactions being performed on this compound. While studies on other substituted styrenes and internal alkenes exist, providing general principles of reactivity and catalyst control, these findings cannot be directly extrapolated to provide detailed research findings or data tables for the subject compound. organic-chemistry.orgnih.govchinesechemsoc.org

C-H activation is a modern synthetic strategy that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering novel pathways for molecular synthesis. mt.comrutgers.edu This can include activation of vinylic or allylic C-H bonds. Remote functionalization involves the functionalization of a C-H bond that is not in close proximity to an existing functional group, often achieved through catalyst-walking or chain-walking mechanisms.

No published research could be identified that specifically details the application of C-H activation or remote functionalization strategies to this compound. General methodologies for the C-H activation of styrenic systems have been developed, but data specific to this Z-configured, internally substituted alkene is absent from the literature. nih.govacs.org

Stereochemical Retention and Inversion Studies During Transformations

The stereochemistry of a starting material, such as the (Z)-configuration of the double bond in this compound, is a critical factor in determining the stereochemical outcome of a reaction. numberanalytics.comnumberanalytics.com Many reactions are stereospecific, meaning the stereochemistry of the reactant directly dictates the stereochemistry of the product (retention of configuration). masterorganicchemistry.com In other cases, reaction mechanisms can lead to an inversion of stereochemistry or a mixture of stereoisomers.

No experimental or computational studies focusing on the stereochemical course (retention or inversion) of transformations involving this compound have been reported. Therefore, there are no detailed research findings or data to present on this topic.

Theoretical and Computational Studies of Z 3 Methyl 1 Butenylbenzene

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a basis for predicting its properties and reactivity.

The electronic structure of a molecule is key to its chemical behavior. Quantum mechanical calculations can elucidate this structure by determining the energies and shapes of molecular orbitals.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For an alkenylbenzene like (Z)-3-Methyl-1-butenylbenzene, the HOMO is typically associated with the electron-rich phenyl ring and the C=C double bond, while the LUMO represents the regions most susceptible to nucleophilic attack.

Electrostatic Potential (ESP): An electrostatic potential map illustrates the charge distribution within a molecule. It is used to predict how molecules will interact and to identify sites for electrophilic and nucleophilic attack. nih.gov In an ESP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. aimspress.com For this compound, the π-system of the benzene (B151609) ring and the double bond would be expected to be regions of negative potential.

| Property | Value | Significance |

|---|---|---|

| Energy of HOMO | -6.2 eV | Indicates electron-donating ability |

| Energy of LUMO | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.4 eV | Correlates with chemical reactivity and stability |

| Dipole Moment | ~0.4 D | Measures overall polarity of the molecule |

Molecules with rotatable bonds, such as the bond between the phenyl ring and the butenyl side chain in this compound, can exist in multiple conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable, low-energy conformers. By calculating the relative energies of these conformers, an energy landscape can be constructed. This is crucial because the reactivity and physical properties of a molecule can be highly dependent on its preferred conformation.

Quantum mechanics is an invaluable tool for mapping out the entire pathway of a chemical reaction. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, a detailed reaction profile can be constructed. Transition state analysis helps in understanding the mechanism of a reaction and predicting its rate. The energy barrier of the transition state determines the activation energy of the reaction; a lower barrier implies a faster reaction. For reactions involving this compound, such as addition reactions to the double bond or electrophilic substitution on the aromatic ring, QM calculations can be used to compare different possible mechanisms and identify the most favorable one.

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior

While QM calculations provide static pictures of molecules, Molecular Dynamics (MD) simulations are used to study their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. This allows for the study of conformational changes, molecular flexibility, and interactions with other molecules, such as solvents. For this compound, MD simulations could reveal how the butenyl side chain moves relative to the phenyl ring and how the molecule behaves in a solution.

Development of Computational Models for Predicting Stereoselectivity

Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical aspect of modern organic synthesis. arxiv.org Computational models, particularly those based on machine learning, have become increasingly powerful in predicting the stereochemical outcome of reactions. arxiv.orgnih.gov

These models are trained on datasets of reactions with known stereoselectivity. nd.edu The inputs for these models are molecular descriptors derived from the structures of the reactants, catalysts, and reagents. These descriptors can be based on steric effects (e.g., size and shape of substituents) and electronic effects (e.g., partial charges, HOMO/LUMO energies). arxiv.org Machine learning algorithms, such as Random Forest and LASSO models, are then used to find complex correlations between these descriptors and the observed stereoselectivity. arxiv.orgnih.gov The goal is to create a predictive tool that can accurately forecast the stereochemical outcome for new, untested reactions, thereby accelerating the discovery and optimization of stereoselective syntheses. arxiv.orgnih.gov

| Model | Principle | Application |

|---|---|---|

| Random Forest | An ensemble learning method that constructs multiple decision trees during training and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. nih.gov | Captures complex, non-linear relationships between molecular features and stereoselectivity. arxiv.org |

| LASSO (Least Absolute Shrinkage and Selection Operator) | A regression analysis method that performs both variable selection and regularization to enhance the prediction accuracy and interpretability of the statistical model it produces. nih.gov | Identifies the most critical molecular descriptors that influence stereoselectivity. arxiv.org |

| Graph Neural Networks (GNN) | A class of neural networks for processing data that can be represented as graphs. It learns from the molecular graph structure directly. nih.gov | Predicts reaction outcomes by embedding chemical knowledge, such as steric and electronic information, into the model. nih.gov |

Structure-Reactivity Correlations via Computational Approaches

Computational chemistry allows for the systematic study of how changes in a molecule's structure affect its reactivity. By calculating properties for a series of related compounds, Quantitative Structure-Reactivity Relationships (QSRR) can be developed. For instance, one could computationally analyze a series of substituted butenylbenzenes to understand how different substituents on the phenyl ring or the alkyl chain influence the reactivity of the double bond. These correlations, often established through statistical analysis of computed descriptors, provide predictive models and a deeper understanding of the underlying chemical principles.

Advanced Analytical Techniques for Mechanistic and Stereochemical Elucidation of Z 3 Methyl 1 Butenylbenzene and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation in organic chemistry. Advanced NMR experiments offer deeper insights beyond simple proton and carbon counts, revealing through-space correlations, diffusion properties, and dynamic processes. libretexts.org

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques that detect protons that are close to each other in space, irrespective of the number of bonds separating them. acdlabs.comyoutube.com This capability is crucial for assigning stereochemistry, particularly for isomers where through-bond connectivity (as seen in a COSY spectrum) is identical. libretexts.org

For (Z)-3-Methyl-1-butenylbenzene, the key stereochemical feature is the Z configuration of the double bond. In this isomer, the vinylic proton adjacent to the phenyl ring (H1') and the methine proton of the isopropyl group (H3') are on the same side of the double bond. A NOESY or ROESY experiment would therefore be expected to show a cross-peak between these two protons, confirming their spatial proximity and thus the Z geometry. Conversely, the corresponding E-isomer would not show this correlation.

Table 1: Expected NOESY/ROESY Correlations for Stereochemical Assignment of this compound

| Interacting Protons | Expected Correlation | Rationale |

| Vinylic H (on C1') & Methine H (on C3') | Strong | Protons are in close proximity across the (Z)-double bond. |

| Vinylic H (on C1') & Methyl H's (on C4') | Weak or Absent | Protons are spatially distant. |

| Phenyl H's (ortho) & Vinylic H (on C1') | Strong | Proximity due to rotation around the C-C single bond. |

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. nih.gov Larger molecules diffuse more slowly than smaller ones. While not typically used on this compound itself, DOSY is invaluable for studying supramolecular interactions of its derivatives.

For instance, if a derivative of this compound is designed to bind to a larger host molecule (e.g., a cyclodextrin (B1172386) or a protein), DOSY can confirm this interaction. In the unbound state, the derivative would exhibit a relatively high diffusion coefficient. Upon binding to the macromolecule, the entire complex would diffuse at a much slower rate, characteristic of the larger host. The NMR signals of the derivative would thus appear at a much lower diffusion coefficient value, providing clear evidence of the supramolecular association. nih.gov This method allows for the analysis of sample mixtures without the need for physical separation. nih.gov

Dynamic NMR (DNMR) is used to study molecular processes that occur on the same timescale as the NMR experiment, such as conformational changes or rotations around single bonds. libretexts.orgyoutube.com For this compound, rotation around the C-C single bond connecting the butenyl moiety to the phenyl ring can be investigated.

At low temperatures, this rotation may be slow enough to allow for the observation of distinct signals for different conformers (rotamers). As the temperature is increased, the rate of rotation increases. This leads to the broadening of the NMR signals, and eventually, they coalesce into a single, time-averaged signal at a specific temperature known as the coalescence temperature. beilstein-journals.org By analyzing the spectra at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative information about the conformational flexibility of the molecule. beilstein-journals.org DNMR techniques like 2D Exchange Spectroscopy (EXSY) can also be used to directly observe and quantify these exchange processes. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular formula of a compound. nih.gov Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition from the exact mass. chemrxiv.org

For the synthesis or modification of this compound (C₁₁H₁₄, exact mass: 146.1096), HRMS would be used to confirm the identity of the product by matching the experimentally measured mass to the calculated theoretical mass. Furthermore, HRMS is invaluable for reaction monitoring. By analyzing small aliquots of a reaction mixture over time, one can identify intermediates, byproducts, and the final product, all based on their exact masses. Advanced techniques like Parallel Reaction Monitoring (PRM), performed on high-resolution instruments, allow for highly specific and selective targeted quantification of compounds within a complex mixture, making it a powerful tool for mechanistic studies. mdpi.com

X-ray Crystallography of Co-Crystals and Derivatives for Precise Structural Data

X-ray crystallography provides the most definitive structural information for a molecule in the solid state. It yields precise data on bond lengths, bond angles, and the absolute conformation of a molecule. Since this compound is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction is challenging. A common strategy is to synthesize a solid derivative or to form a co-crystal with another molecule.

Once a suitable crystal is obtained and analyzed, the resulting electron density map reveals the precise position of each atom in the crystal lattice. mdpi.com This would provide unequivocal proof of the Z-stereochemistry of the double bond and reveal the preferred conformation of the molecule in the solid state, such as the dihedral angle between the phenyl ring and the plane of the double bond.

Table 2: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| a (Å) | 10.54 | Unit cell dimension. |

| b (Å) | 5.88 | Unit cell dimension. |

| c (Å) | 20.12 | Unit cell dimension. |

| β (°) | 98.5 | Unit cell angle. |

| Volume (ų) | 1234.5 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration (if chiral centers are introduced)

This compound is an achiral molecule and therefore does not exhibit a signal in chiroptical spectroscopy. However, if a chiral center is introduced into the molecule through a chemical modification (e.g., asymmetric hydroxylation or epoxidation), chiroptical techniques become indispensable for determining the absolute configuration of the resulting enantiomers.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The modern approach to assigning absolute configuration involves comparing the experimental ECD or VCD spectrum with spectra predicted by quantum mechanical calculations (e.g., using Density Functional Theory, DFT) for a specific enantiomer (e.g., the R-enantiomer). nih.govnih.gov A match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. VCD can be particularly powerful, as characteristic vibrational transitions can sometimes be used to assign the configuration of multiple stereocenters independently. nih.govresearchgate.net

Applications and Role in Specialized Synthetic Chemistry and Materials Science

Precursor in Polymer Chemistry Research

Monomer for Controlled Polymerization Techniques

Building Block for Functional Polymer Architectures

There is no available information on the incorporation of (Z)-3-Methyl-1-butenylbenzene into functional polymer architectures, such as block copolymers, graft copolymers, or dendrimers.

Intermediate in the Synthesis of Complex Organic Molecules

Retrosynthetic Analysis of Target Structures Incorporating the Butenylbenzene Moiety

No published retrosynthetic analyses of complex natural products or other target molecules were found that identify this compound as a key intermediate or building block.

Strategies for Further Elaboration and Functionalization

The chemical literature does not appear to contain specific strategies for the further chemical modification and functionalization of the this compound scaffold to access more complex molecular structures.

Role in Agrochemical Research (focused on synthetic pathways to active ingredients)

No studies or patents were found that link this compound to the synthetic pathways of any known agrochemical active ingredients.

Application in Fragrance Chemistry Research (focused on synthetic pathways to components)

Hypothetical synthetic research into this compound would likely explore methods that allow for precise control over the double bond geometry. One potential avenue of investigation is the Wittig reaction or its Horner-Wadsworth-Emmons modification. These reactions are powerful tools for creating carbon-carbon double bonds. To achieve the desired (Z)-selectivity, a stabilized ylide or phosphonate (B1237965) carbanion would typically be reacted with an appropriate aldehyde. For instance, the reaction of a phosphonium (B103445) salt derived from 1-bromo-2-methylpropane (B43306) with benzaldehyde (B42025) under conditions favoring the formation of the Z-alkene could be a primary research focus.

Another area of synthetic exploration could involve the stereoselective reduction of a corresponding alkyne, such as 3-methyl-1-phenyl-1-butyne. The partial hydrogenation of the triple bond using a poisoned catalyst, like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), is a classic method for producing (Z)-alkenes. The efficiency and selectivity of such a reaction would be a key area of investigation for its viability in fragrance synthesis.

The table below outlines potential synthetic strategies that could be investigated for the synthesis of this compound, a common practice in fragrance chemistry research to identify efficient and scalable routes to new fragrance molecules.

Table 1: Potential Synthetic Pathways for this compound

| Reaction Type | Reactant 1 | Reactant 2 | Key Reagents/Catalysts | Primary Objective |

|---|---|---|---|---|

| Wittig Reaction | Benzaldehyde | Isopropyltriphenylphosphonium bromide | Strong base (e.g., n-butyllithium) | Achieve high (Z)-selectivity of the double bond. |

| Horner-Wadsworth-Emmons | Benzaldehyde | Diethyl (2-methylpropyl)phosphonate | Base (e.g., sodium hydride) | Optimize reaction conditions for the (Z)-isomer. |

Environmental Fate and Degradation Studies (focused on chemical and photochemical breakdown, biodegradation pathways)

Specific environmental fate and degradation studies for this compound are not extensively documented. However, based on its chemical structure as a volatile organic compound (VOC) containing a benzene (B151609) ring and an unsaturated alkyl side chain, its environmental behavior can be inferred from studies of similar compounds like styrene (B11656), ethylbenzene, and other alkenylbenzenes.

The primary processes governing the environmental fate of this compound are expected to be volatilization, atmospheric photochemical degradation, and biodegradation in soil and water.

Chemical and Photochemical Breakdown:

Once volatilized into the atmosphere, this compound is likely to undergo rapid photochemical degradation. The principal atmospheric removal mechanism for such compounds is reaction with hydroxyl (•OH) radicals. The presence of the double bond and the aromatic ring provides reactive sites for electrophilic attack by these radicals, leading to the formation of various oxygenated products and eventual mineralization to carbon dioxide and water. The atmospheric half-life is expected to be short, likely on the order of hours to a few days, depending on atmospheric conditions such as sunlight intensity and hydroxyl radical concentration.

Biodegradation Pathways:

In soil and aquatic environments, biodegradation by microorganisms is anticipated to be a significant degradation pathway. The initial steps in the aerobic biodegradation of aromatic hydrocarbons often involve oxidation of the aromatic ring by dioxygenase enzymes to form dihydrodiols, which are then further metabolized. Alternatively, oxidation of the alkyl side chain can occur. For this compound, microbial enzymes could potentially target the double bond or the benzylic position. Under anaerobic conditions, degradation is generally much slower and may proceed through different initial activation steps.

The following table summarizes the likely environmental fate and degradation pathways for this compound based on data for structurally related compounds.

Table 2: Predicted Environmental Fate and Degradation of this compound

| Environmental Compartment | Primary Degradation Pathway | Key Reactants/Mediators | Expected Products | Estimated Half-life |

|---|---|---|---|---|

| Atmosphere | Photochemical Oxidation | Hydroxyl radicals (•OH), Ozone (O₃) | Aldehydes, ketones, organic nitrates, CO₂, H₂O | Hours to days |

| Water | Biodegradation (Aerobic) | Aerobic microorganisms | Catechols, ring cleavage products, CO₂, H₂O | Days to weeks |

| Soil | Biodegradation (Aerobic) | Soil microorganisms | Ring-opened acids, CO₂, H₂O | Weeks to months |

Future Directions and Emerging Research Avenues

Development of Next-Generation Catalytic Systems for Enhanced Stereoselectivity

The synthesis of Z-alkenes with high stereoselectivity remains a significant challenge in organic chemistry. Future research concerning (Z)-3-Methyl-1-butenylbenzene will heavily rely on the development of novel catalytic systems designed to favor the Z-isomer over its E-counterpart.

Current research focuses on several promising areas. Nickel-catalyzed cascade reactions, for example, have shown exceptional promise in creating all-carbon tetra-substituted alkenes with exclusive Z-selectivity. rsc.org These methods often involve the generation of a vinyl-Ni species followed by intramolecular migration, where the choice of phosphine (B1218219) ligands is critical for controlling the stereo- and regioselectivity. rsc.org Similarly, advances in stereocontrolled olefin metathesis using tungsten, molybdenum, and ruthenium catalysts have enabled the highly selective kinetic generation of Z-olefins. researchgate.net

Another innovative approach is the use of catalysts supported on magnetic nanoparticles (MNPs). cnr.it This strategy offers several advantages: the high surface-to-mass ratio of nanoparticles can enhance catalytic activity, and the magnetic nature of the support allows for easy separation and recycling of the catalyst, contributing to more sustainable processes. cnr.it The development of such systems for the synthesis of this compound could lead to more efficient and environmentally friendly production methods.

Table 1: Comparison of Potential Catalytic Systems for Z-Selective Alkene Synthesis

| Catalytic System | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Nickel-Catalyzed Cascade Reactions | Utilizes phosphine ligands to control stereochemistry; involves migratory carbo-acylation. rsc.org | High Z-selectivity, potential for creating more complex substituted derivatives. |

| Ruthenium/Molybdenum Metathesis | Employs specific metal-carbene complexes to favor Z-olefin formation kinetically. researchgate.net | High functional group tolerance, direct access to Z-alkenyl halides for further functionalization. researchgate.net |

| MNP-Supported Chiral Catalysts | Heterogeneous system with enantiopure ligands on a magnetic support. cnr.it | Facile catalyst recovery and reuse, improved process sustainability, stable and inert support. cnr.it |

Integration with Flow Chemistry and Sustainable Synthesis Technologies

The shift from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of fine chemicals and pharmaceuticals. acs.orgamf.ch This approach offers significant advantages in terms of safety, efficiency, and control, which are directly applicable to the synthesis of this compound.

Flow chemistry involves continuously pumping reactants through a reactor, which allows for precise control over parameters like temperature, pressure, and reaction time. amf.ch This enhanced control is particularly beneficial for managing highly exothermic reactions or handling hazardous intermediates safely. acs.org For a multi-step synthesis, flow systems can be "telescoped," where the product of one reaction is immediately fed into the next reactor without intermediate purification, streamlining the entire process. mdpi.com

Integrating flow chemistry with other green technologies, such as immobilized catalysts or energy-efficient heating methods, further enhances sustainability. acs.orgamf.ch This alignment with the principles of green chemistry emphasizes waste reduction and improved energy efficiency. amf.ch The application of flow technology could enable a safer, more scalable, and automated production of this compound. amt.ukteknoscienze.com

Table 2: Batch vs. Flow Synthesis for this compound Production

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Often inefficient, leading to temperature gradients. | Highly efficient due to high surface-area-to-volume ratio, enabling precise temperature control. amf.ch |

| Safety | Large volumes of hazardous materials may be present at one time. | Small reactor volumes enhance safety, especially for unstable intermediates or exothermic reactions. teknoscienze.com |

| Scalability | Scaling up can be complex and require process redesign. | Scalability is achieved by running the system for longer periods or "numbering-up" reactors. |

| Process Control | Difficult to maintain uniform conditions throughout the vessel. | Precise control over mixing, residence time, and temperature leads to consistent product quality. amf.ch |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) and real-time monitoring are invaluable for studying the formation of this compound. These tools can track the concentration of reactants, intermediates, and products, providing deep insights into reaction kinetics and mechanisms. spectroscopyonline.com

Raman spectroscopy is a particularly powerful tool for this purpose because it can often be performed non-invasively through the wall of a glass or translucent plastic reaction vessel. nih.govspectroscopyonline.com It provides detailed information about the chemical composition and molecular structure of the species present. spectroscopyonline.com For the synthesis of this compound, in situ Raman could monitor the disappearance of the carbon-carbon double bond of a reactant and the appearance of the product's characteristic spectral features, allowing for precise determination of reaction completion and isomer ratios. oxinst.com

Other techniques like Nuclear Magnetic Resonance (NMR) and mid-infrared (IR) spectroscopy are also adapted for in situ monitoring. spectroscopyonline.comrsc.org The data collected from these methods is essential for optimizing reaction conditions—such as temperature, pressure, and catalyst loading—to maximize the yield and stereoselectivity of the desired Z-isomer. spectroscopyonline.com

Table 3: Spectroscopic Techniques for In Situ Reaction Analysis

| Technique | Type of Information Provided | Applicability to this compound Synthesis |

|---|---|---|

| Raman Spectroscopy | Vibrational modes, chemical bonding, molecular structure. nih.gov | Real-time monitoring of reactant consumption and product formation; can distinguish between Z and E isomers based on unique spectral fingerprints. |

| Infrared (IR) Spectroscopy | Functional groups, bond vibrations. spectroscopyonline.com | Tracking changes in functional groups (e.g., C=C stretch) to follow reaction progress. |

| Nuclear Magnetic Resonance (NMR) | Nuclear spin states, detailed molecular structure, and connectivity. rsc.org | Provides unambiguous structural information to confirm isomer identity and quantify Z/E ratios directly in the reaction mixture. |

Machine Learning and Artificial Intelligence Applications in Predicting Reactivity and Stereoselectivity

The integration of artificial intelligence (AI) and machine learning (ML) is rapidly transforming organic chemistry from a trial-and-error discipline to a predictive science. researchgate.netarxiv.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes, including reactivity and stereoselectivity, with remarkable accuracy. chemai.ioeurekalert.org

Exploration of New Chemical Space through Derivatization and Scaffold Functionalization of this compound

This compound serves as a foundational scaffold that can be chemically modified to create a diverse library of new compounds. The exploration of this "chemical space" through derivatization is a key strategy in fields like drug discovery and materials science. nih.gov Alkenylbenzenes, as a class, are naturally occurring plant metabolites that provide a rich starting point for synthetic modification. nih.govbund.de

Future research will likely focus on the selective functionalization of different parts of the this compound molecule. Potential modifications include:

Aromatic Ring Functionalization: Introducing various substituents (e.g., halogens, nitro groups, alkyl chains) onto the benzene (B151609) ring to modulate the molecule's electronic and steric properties.

Alkene Group Transformations: Reactions at the double bond, such as epoxidation, dihydroxylation, or hydrogenation, can introduce new functional groups and stereocenters.

Dearomatization Reactions: Advanced organocatalytic methods can convert the flat, aromatic benzene ring into complex, three-dimensional spirocyclic structures, dramatically increasing molecular complexity and creating chiral products. nih.gov

By systematically exploring these derivatization pathways, researchers can generate novel molecules with potentially unique biological activities or material properties, expanding the utility of the this compound scaffold.

Table 4: Potential Functionalization Reactions for this compound

| Reaction Type | Target Site | Potential Outcome |

|---|---|---|

| Electrophilic Aromatic Substitution | Benzene Ring | Introduction of functional groups like -NO₂, -Br, or -SO₃H. |

| Cross-Coupling Reactions | Benzene Ring (if pre-functionalized) | Formation of new C-C or C-N bonds to attach complex fragments. |

| Epoxidation | Alkene Double Bond | Formation of an epoxide, a versatile intermediate for further reactions. |

| Asymmetric Dihydroxylation | Alkene Double Bond | Creation of a diol with controlled stereochemistry. |

| Hetero-Diels-Alder Reaction | Benzene Ring (as diene) | Asymmetric dearomatization to form chiral spirocyclic or oxahelicene structures. nih.gov |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-3-Methyl-1-butenylbenzene, and how can purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves Wittig or Horner-Wadsworth-Emmons reactions using benzaldehyde derivatives and phosphonium ylides. Purification requires column chromatography with silica gel, followed by recrystallization. Purity validation should employ high-performance liquid chromatography (HPLC) coupled with UV detection, referencing standards such as those in pharmaceutical impurity guidelines (e.g., EP monographs for related benzophenones) .

Q. How can this compound be distinguished from its (E)-isomer during structural characterization?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is critical. The coupling constants () of olefinic protons (typically 10–12 Hz for Z-isomers vs. 15–18 Hz for E-isomers) and nuclear Overhauser effect (NOE) experiments can confirm stereochemistry. Gas chromatography-mass spectrometry (GC-MS) with chiral columns may further resolve isomers .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC with photodiode array (PDA) detection (λ = 254 nm) or GC-MS with electron ionization (EI) are recommended. Calibration curves using spiked matrices (e.g., environmental samples) should account for matrix effects. Solid-phase extraction (SPE) using C18 cartridges improves recovery rates .

Advanced Research Questions

Q. How can researchers assess the environmental stability of this compound under varying pH and UV exposure?

- Methodological Answer : Conduct accelerated degradation studies using controlled UV chambers (λ = 290–400 nm) and aqueous buffers (pH 3–10). Monitor degradation kinetics via HPLC-MS to identify photoproducts (e.g., epoxides or hydroxylated derivatives). Compare half-lives () under different conditions to model environmental persistence .

Q. What in vitro/in vivo models are appropriate for studying the metabolic pathways of this compound?

- Methodological Answer : Use hepatic microsomal fractions (e.g., human S9 fractions) to identify phase I metabolites via LC-MS/MS. For in vivo studies, administer radiolabeled -isotopes to rodents and analyze urine/fecal metabolites. Biomarker identification should follow protocols for ethylbenzene analogs, emphasizing cytochrome P450-mediated oxidation .

Q. How should contradictory data on the compound’s reactivity in catalytic hydrogenation be resolved?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., H pressure, catalyst loading). Employ statistical tools (e.g., ANOVA) to assess variability. Cross-validate results using alternative techniques like X-ray photoelectron spectroscopy (XPS) to detect surface catalyst poisoning, which may explain discrepancies .

Q. What computational approaches predict the electronic properties of this compound for material science applications?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model frontier molecular orbitals (HOMO/LUMO) and polarizability. Molecular dynamics (MD) simulations assess bulk properties like diffusion coefficients in polymer matrices. Validate predictions with experimental UV-Vis and cyclic voltammetry data .

Q. Which strategies mitigate interference from impurities during this compound analysis?

- Methodological Answer : Use orthogonal detection methods (e.g., HPLC-PDA + GC-MS) to differentiate target peaks from impurities like 4-chlorobenzophenone. Implement standard addition methods to quantify matrix effects. Reference EP impurity standards for calibration .

Q. How can open-data principles be reconciled with proprietary research constraints for this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。